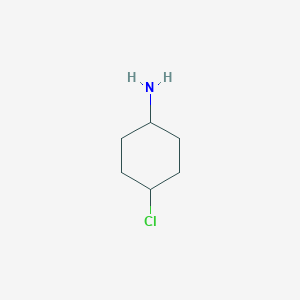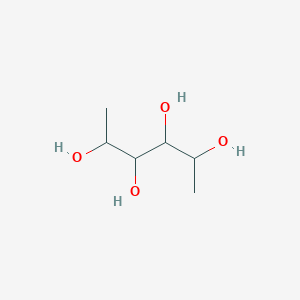
Hexane-2,3,4,5-tetraol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane-2,3,4,5-tetraol is an organic compound with the molecular formula C(6)H({14})O(_4) It is a tetrahydroxy derivative of hexane, meaning it has four hydroxyl (OH) groups attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexane-2,3,4,5-tetraol can be synthesized through several methods. One common approach involves the hydroxylation of hexane using strong oxidizing agents. For instance, osmium tetroxide (OsO(_4)) can be used in the presence of hydrogen peroxide (H(_2)O(_2)) to introduce hydroxyl groups at specific positions on the hexane chain.
Industrial Production Methods: In an industrial setting, the production of this compound might involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydroxylation reaction under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: Hexane-2,3,4,5-tetraol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form hexane or partially reduced to form diols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens, through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Thionyl chloride (SOCl(_2)) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Hexane-2,3,4,5-tetraone or hexane-2,3,4,5-tetracarboxylic acid.
Reduction: Hexane-2,3-diol or hexane-2,3,4-triol.
Substitution: Hexane-2,3,4,5-tetrachloride.
Aplicaciones Científicas De Investigación
Hexane-2,3,4,5-tetraol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Mecanismo De Acción
The mechanism by which hexane-2,3,4,5-tetraol exerts its effects depends on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. In metabolic pathways, it may act as a substrate for enzymes that catalyze its conversion to other biologically active compounds.
Comparación Con Compuestos Similares
Hexane-2,3,4,5-tetraol can be compared with other polyhydroxy compounds such as:
Hexane-1,2,3,4-tetraol: Differing in the position of hydroxyl groups, which affects its reactivity and applications.
Hexane-1,2,3,5-tetraol: Another isomer with distinct chemical properties and uses.
Hexane-1,2,3,6-tetraol: Similar in structure but with different physical and chemical characteristics.
Propiedades
Fórmula molecular |
C6H14O4 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
hexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H14O4/c1-3(7)5(9)6(10)4(2)8/h3-10H,1-2H3 |
Clave InChI |
TZQPAZWGRJYTLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(C(C)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


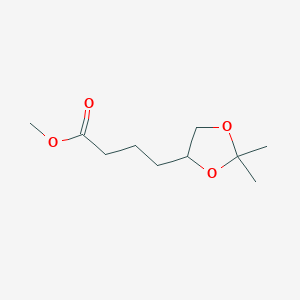
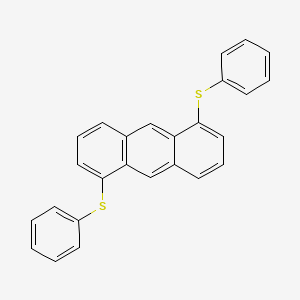
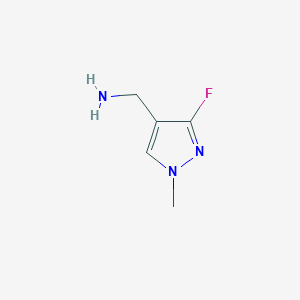
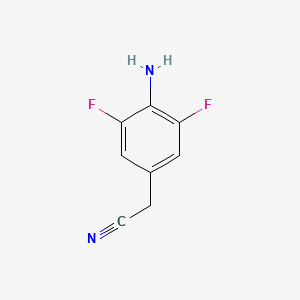


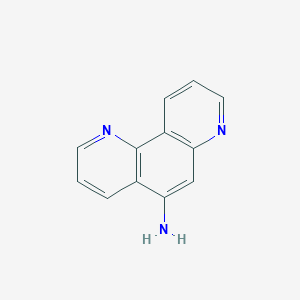
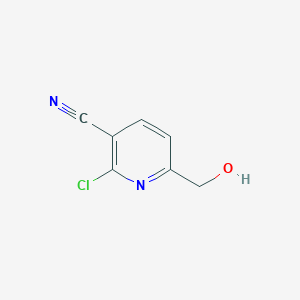
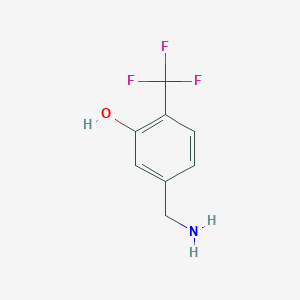

![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

